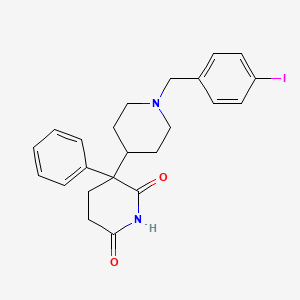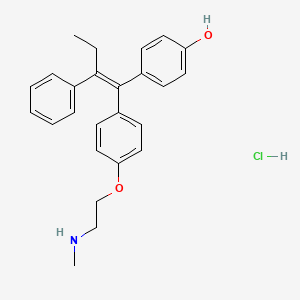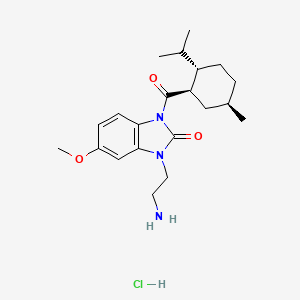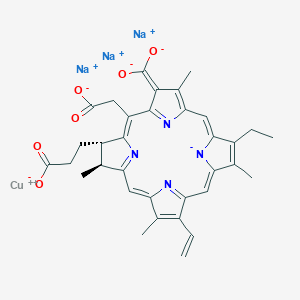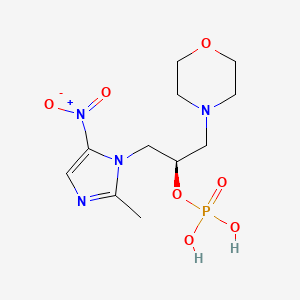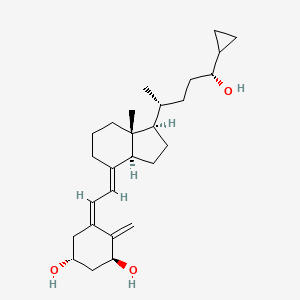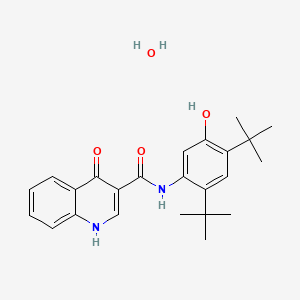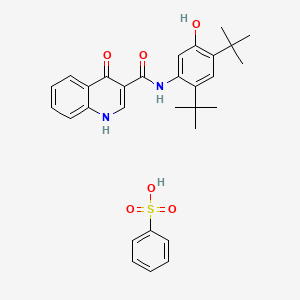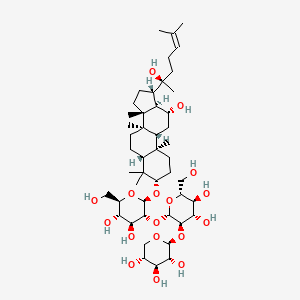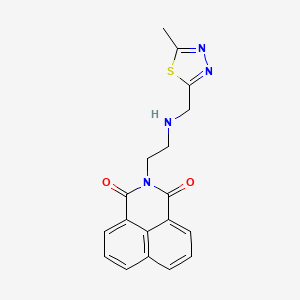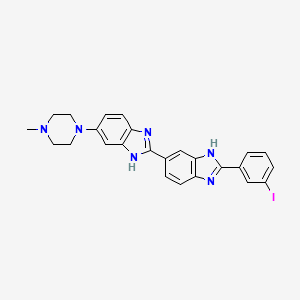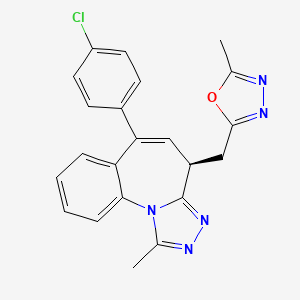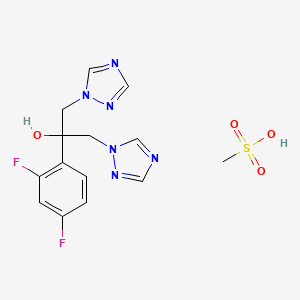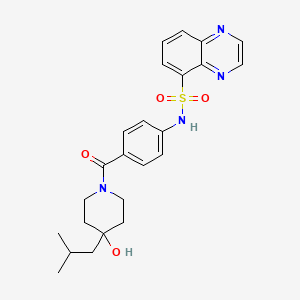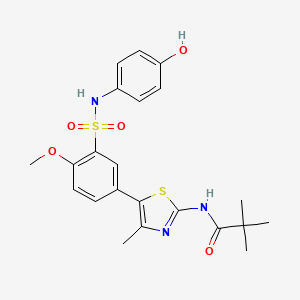
PI4KIIIbeta-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI4KIIIbeta-IN-10 is a potent inhibitor of the enzyme phosphatidylinositol 4-kinase type III beta (PI4KIIIβ). This compound has an inhibitory concentration (IC50) of 3.6 nanomolar, making it highly effective in inhibiting PI4KIIIβ . PI4KIIIβ is an essential enzyme involved in the replication of multiple RNA viruses, making this compound a valuable tool in virology research .
Applications De Recherche Scientifique
PI4KIIIbeta-IN-10 has a wide range of applications in scientific research:
Cell Biology: The compound is used to investigate the role of PI4KIIIβ in cellular processes such as membrane trafficking and signal transduction.
Drug Development:
Mécanisme D'action
PI4KIIIbeta-IN-10 exerts its effects by binding to the active site of PI4KIIIβ, thereby inhibiting its kinase activity. This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid molecule essential for various cellular processes . The disruption of PI4P production affects the replication of RNA viruses, making this compound a valuable tool in antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI4KIIIbeta-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are typically optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing conditions for large-scale production, and ensuring consistent quality and purity through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
PI4KIIIbeta-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for modifying the compound to enhance its inhibitory activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include various acids, bases, and organic solvents. Conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their inhibitory activity against PI4KIIIβ to identify compounds with improved efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
PI4KIIIalpha-IN-9: Another inhibitor targeting the alpha isoform of PI4KIII, with different selectivity and potency profiles.
PI3KC2gamma-IN-8: An inhibitor targeting the gamma isoform of phosphatidylinositol 3-kinase, with distinct biological effects.
Uniqueness
PI4KIIIbeta-IN-10 is unique due to its high selectivity and potency against PI4KIIIβ, with minimal off-target effects on related kinases . This selectivity makes it an ideal tool for studying the specific roles of PI4KIIIβ in cellular processes and viral replication .
Propriétés
IUPAC Name |
N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUYFBRIGUAKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022543 |
Source


|
| Record name | PI4KIIIbeta-IN-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1881233-39-1 |
Source


|
| Record name | PI4KIIIbeta-IN-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

